(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester is an organic compound with significant potential in various scientific fields. This compound features a phenyl ring substituted with amino and hydroxy groups, along with a carbamic acid tert-butyl ester moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-nitro-4-hydroxybenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form the tert-butyl ester.
Protection and Deprotection: The hydroxy group may be protected during the reaction sequence to prevent unwanted side reactions, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This modulation can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxyphenyl structure but lacks the amino and carbamic acid tert-butyl ester groups.
3-Hydroxy-2-aryl acrylate: Contains a similar aromatic ring but with different substituents and functional groups.
Uniqueness
(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester is unique due to its combination of amino, hydroxy, and carbamic acid tert-butyl ester groups. This combination provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(3-amino-4-hydroxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,12H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVSBJCUNXOXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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